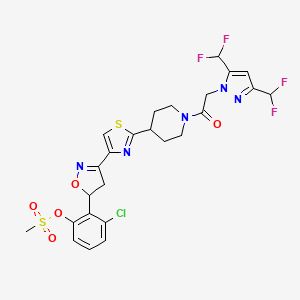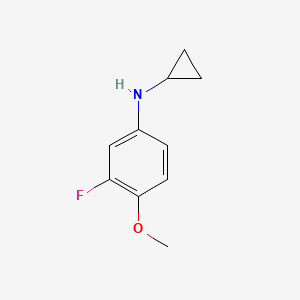
N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine typically involves the reaction of 3-fluoro-4-methoxyaniline with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine undergoes various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound .
Applications De Recherche Scientifique
N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine involves its interaction with specific molecular targets and pathways. In the context of its use as an intermediate in the synthesis of fluoroquinolone antibiotics, it interacts with bacterial DNA gyrase and topoisomerase IV, inhibiting their function and leading to the death of bacterial cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-Cyclopropyl-3-fluoro-4-methoxy-benzenamine include:
- 3-Fluoro-4-methoxyaniline
- 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
Uniqueness
This compound is unique due to its specific structure, which allows it to serve as an intermediate in the synthesis of fluoroquinolone antibiotics. Its cyclopropyl and fluoro groups contribute to its distinct chemical properties and reactivity .
Propriétés
Formule moléculaire |
C10H12FNO |
|---|---|
Poids moléculaire |
181.21 g/mol |
Nom IUPAC |
N-cyclopropyl-3-fluoro-4-methoxyaniline |
InChI |
InChI=1S/C10H12FNO/c1-13-10-5-4-8(6-9(10)11)12-7-2-3-7/h4-7,12H,2-3H2,1H3 |
Clé InChI |
FBLDQMCFXIZNRC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)NC2CC2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


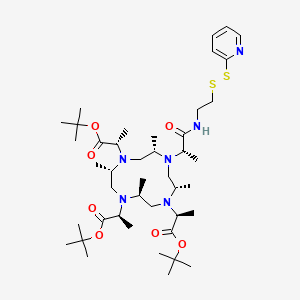
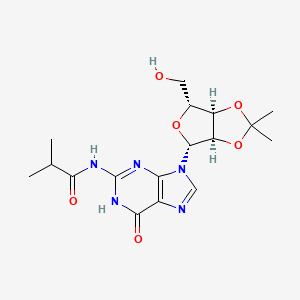
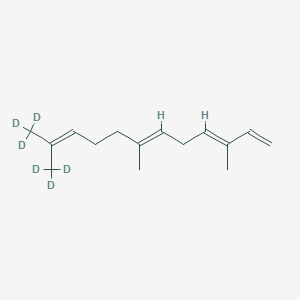

![(1R,3R)-2-acetyl-1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13439055.png)

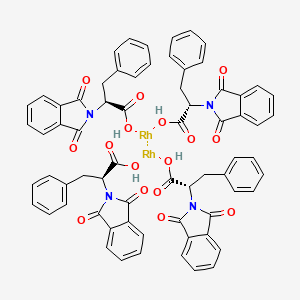

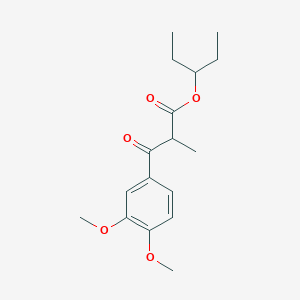
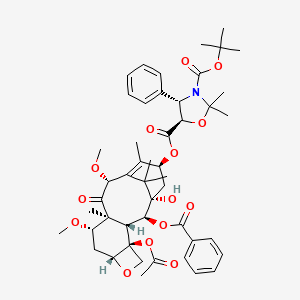
![2-Morpholinobenzo[d]thiazole-5-carboxylic acid](/img/structure/B13439082.png)
